Cas no 2639398-94-8 (ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate)

Ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate is a chiral thiazolidine derivative with a stereochemically defined (4S) configuration. Its structure features a 2,4-dichlorophenyl substituent and an ethyl ester group, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. The compound’s rigid thiazolidine ring enhances stability, while the dichlorophenyl moiety may contribute to bioactivity, such as antimicrobial or antifungal properties. Its enantiomeric purity is advantageous for asymmetric synthesis, ensuring precise stereochemical outcomes. The ethyl ester group offers further derivatization potential, facilitating modifications for target molecule development. This compound is suited for research in medicinal chemistry and drug discovery due to its structural and functional versatility.
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate structure
2639398-94-8 structure
商品名:ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
CAS番号:2639398-94-8
MF:C12H13Cl2NO2S
メガワット:306.208120107651
CID:5663598
PubChem ID:165903750

ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
    • EN300-27723425
    • 2639398-94-8
    • インチ: 1S/C12H13Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-5,10-11,15H,2,6H2,1H3/t10-,11?/m1/s1
    • InChIKey: RUMFKMWNVVMJLO-NFJWQWPMSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1N[C@@H](C(=O)OCC)CS1)Cl

計算された属性

  • せいみつぶんしりょう: 305.0044052g/mol
  • どういたいしつりょう: 305.0044052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 63.6Ų

ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723425-0.05g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-27723425-0.1g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-27723425-1.0g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
1.0g
$628.0 2025-03-20
Enamine
EN300-27723425-10.0g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-27723425-10g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8
10g
$2701.0 2023-09-10
Enamine
EN300-27723425-0.25g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-27723425-2.5g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-27723425-0.5g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-27723425-5g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8
5g
$1821.0 2023-09-10
Enamine
EN300-27723425-5.0g
ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate
2639398-94-8 95.0%
5.0g
$1821.0 2025-03-20

ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate 関連文献

ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylateに関する追加情報

Ethyl (4S)-2-(2,4-Dichlorophenyl)-1,3-Thiazolidine-4-Carboxylate: A Comprehensive Overview

Ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate is a compound with the CAS number 2639398-94-8. This compound belongs to the class of thiazolidinones, which are known for their diverse applications in pharmaceuticals and agrochemicals. The structure of this compound is characterized by a thiazolidine ring system, which is a five-membered ring containing sulfur and nitrogen atoms. The substituents on the ring include an ethoxycarbonyl group at the 4-position and a 2,4-dichlorophenyl group at the 2-position. These substituents play a crucial role in determining the compound's chemical properties and biological activity.

Recent studies have highlighted the potential of thiazolidinone derivatives as inhibitors of various enzymes and targets in therapeutic areas such as cancer, inflammation, and infectious diseases. For instance, research has shown that certain thiazolidinones can modulate the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. Ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate has been investigated for its ability to inhibit HDACs, making it a promising candidate for anti-cancer drug development.

In addition to its enzymatic inhibition properties, this compound has also been studied for its potential as an anti-inflammatory agent. Experimental data suggest that it can reduce inflammation by modulating key signaling pathways such as NF-kB and MAPK. These findings underscore its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthesis of ethyl (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylate involves a multi-step process that typically includes the formation of the thiazolidine ring followed by substitution reactions to introduce the desired substituents. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For example, the use of chiral catalysts has allowed for the enantioselective synthesis of this compound, ensuring high optical purity—a critical factor for its biological activity.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. These methods provide insights into its molecular structure and purity. Furthermore, computational modeling techniques have been employed to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for drug development.

Despite its promising potential, further research is needed to fully understand the mechanisms underlying its biological activity and to optimize its pharmacokinetic profile for therapeutic use. Collaborative efforts between chemists and biologists are crucial to advancing this compound from the laboratory to clinical trials.

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